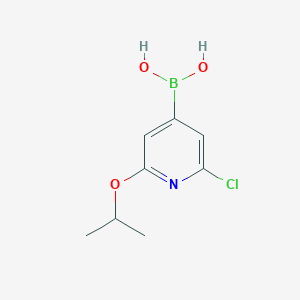

2-Chloro-6-isopropoxypyridine-4-boronic acid

Description

Properties

IUPAC Name |

(2-chloro-6-propan-2-yloxypyridin-4-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BClNO3/c1-5(2)14-8-4-6(9(12)13)3-7(10)11-8/h3-5,12-13H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXGUPTRUPWZXNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC(=C1)Cl)OC(C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-isopropoxypyridine-4-boronic acid typically involves the reaction of 2-chloro-6-isopropoxypyridine with a boron-containing reagent under specific conditions. One common method is the use of boronic esters as intermediates, which can be formed and subsequently hydrolyzed to yield the desired boronic acid . The reaction conditions often involve the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of 2-Chloro-6-isopropoxypyridine-4-boronic acid may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-isopropoxypyridine-4-boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Potassium carbonate, sodium hydroxide.

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF).

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Alcohols and Ketones: Formed through oxidation reactions.

Substituted Pyridines: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Pharmaceutical Applications

Intermediate in Drug Synthesis

2-Chloro-6-isopropoxypyridine-4-boronic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, it is involved in the synthesis of drugs targeting ALK-positive metastatic non-small cell lung cancer, such as Ceritinib. The compound's boronic acid functionality allows it to participate in Suzuki coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules .

Case Study: Synthesis of Ceritinib

Ceritinib, a drug used for treating specific types of lung cancer, is synthesized using intermediates derived from boronic acids. The application of 2-chloro-6-isopropoxypyridine-4-boronic acid in this context highlights its importance in developing targeted cancer therapies .

Synthetic Methodologies

Suzuki Coupling Reactions

The compound is particularly valuable in Suzuki coupling reactions, where it can react with various electrophiles to form bipyridine derivatives. These reactions are facilitated by palladium catalysts and are known for their efficiency and selectivity. The stability of boronic acids under reaction conditions makes them ideal candidates for such transformations .

Table 1: Summary of Synthetic Applications

Research Findings

Recent studies have explored the reactivity and stability of 2-chloro-6-isopropoxypyridine-4-boronic acid in various chemical environments. The compound has shown promising results when used as a building block for more complex structures, demonstrating its potential in expanding the library of available pharmaceutical agents.

Insights from Recent Literature

Research indicates that modifying the substituents on the pyridine ring can significantly affect the reactivity and selectivity of the boronic acid in coupling reactions. For example, the introduction of different alkyl groups can enhance the stability and solubility of the resulting compounds, making them more suitable for biological applications .

Mechanism of Action

The mechanism of action of 2-Chloro-6-isopropoxypyridine-4-boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst. This process facilitates the transfer of the organic group from boron to palladium, enabling the formation of new carbon-carbon bonds . The molecular targets and pathways involved depend on the specific reaction and the nature of the substituents on the pyridine ring.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 2-Chloro-6-isopropoxypyridine-4-boronic acid significantly influence its reactivity and applications compared to analogs. Below is a detailed analysis:

Structural Analogs with Varied Substituent Positions

5-Chloro-6-isopropoxypyridine-3-boronic acid (CAS: 1150114-69-4)

- Differences : Boronic acid at position 3 instead of 4; chlorine at position 5 instead of 2.

- Implications : The meta-positioned boronic acid (C3) may alter coupling efficiency in Suzuki reactions compared to the para-position (C4) in the target compound. Additionally, the chlorine at C5 could sterically hinder reactions at adjacent positions .

- Purity : 98% .

3-Chloro-2-isopropoxypyridine-4-boronic acid (CAS: 2096341-71-6) Differences: Chlorine at position 3 and isopropoxy at position 2.

2-Chloro-4-isopropoxyphenylboronic acid (CAS: 313545-47-0)

- Differences : Phenyl ring instead of pyridine; boronic acid at position 4.

- Implications : The absence of pyridine’s nitrogen atom reduces polarity and may decrease solubility in polar solvents. This phenyl analog is less versatile in coordinating metal catalysts during coupling reactions .

Analogs with Different Functional Groups

2-Fluoro-6-(cyclopropyl)pyridine-4-boronic acid (CAS: 2225176-17-8) Differences: Fluorine replaces chlorine at C2; cyclopropyl replaces isopropoxy at C6. The cyclopropyl group may increase steric bulk compared to isopropoxy .

2-Chloro-6-(piperidin-4-yl)pyridine-4-boronic acid (CAS: 2225170-16-9)

- Differences : Piperidin-4-yl group replaces isopropoxy at C6.

- Implications : The basic piperidine moiety introduces nitrogen-based reactivity (e.g., hydrogen bonding), which could influence solubility and interactions in biological systems .

Purity and Availability

- 2-Chloro-6-isopropoxypyridine-4-boronic acid : 97% purity; marked as discontinued by some suppliers but available via specialized vendors .

- 5-Chloro-6-isopropoxypyridine-3-boronic acid : 98% purity; actively listed .

- 3-Chloro-2-isopropoxypyridine-4-boronic acid : 97% purity .

Data Table: Key Properties of Compared Compounds

*Molecular formulas inferred from structural analogs where explicit data is unavailable.

Research Findings and Implications

Reactivity in Cross-Coupling: The para-positioned boronic acid (C4) in the target compound likely enhances electronic communication with the pyridine nitrogen, improving catalytic activity in Suzuki reactions compared to meta-positioned analogs (e.g., 5-Chloro-6-isopropoxypyridine-3-boronic acid) .

Steric and Solubility Effects :

- Bulkier substituents (e.g., piperidin-4-yl in CAS 2225170-16-9) reduce reaction rates in sterically demanding couplings but improve solubility in organic solvents .

Applications :

- Chlorine substituents in these compounds serve as inert directing groups or stability enhancers rather than reactive sites, making them valuable in multi-step syntheses .

Biological Activity

2-Chloro-6-isopropoxypyridine-4-boronic acid is a boronic acid derivative recognized for its significant biological activity, particularly in the inhibition of serine proteases. This compound, with the molecular formula C8H11BClNO3 and a molecular weight of 215.44 g/mol, features a chlorinated pyridine ring and a boronic acid functional group, which enhance its reactivity and potential applications in medicinal chemistry.

Research indicates that 2-Chloro-6-isopropoxypyridine-4-boronic acid inhibits serine proteases by forming stable complexes with their active sites. This interaction can disrupt cellular signaling pathways and alter gene expression, suggesting its potential as a therapeutic agent in diseases where protease activity is implicated. The ability to form reversible covalent bonds with serine residues makes it a valuable tool for studying enzyme mechanisms and developing targeted inhibitors.

Biological Applications

The compound has been explored for its applications in various biological contexts:

- Protease Inhibition : Its primary mechanism involves the inhibition of serine proteases, which are crucial in numerous physiological processes. The inhibition can lead to altered cellular functions, making it a candidate for drug development against diseases characterized by dysregulated protease activity.

- Therapeutic Potential : Studies suggest that this compound could be beneficial in treating conditions such as inflammatory bowel disease (IBD) and psoriasis, where protease activity plays a significant role .

Comparative Analysis with Similar Compounds

The following table highlights structural comparisons with other related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 5-Chloro-6-isopropoxypyridine-3-boronic acid | Boronic Acid | Chlorine and boron at different positions |

| 2-Chloro-6-methylpyridine-4-boronic acid | Boronic Acid | Methyl group instead of isopropoxy |

| 6-Bromo-2-chloropyridine-3-boronic acid | Boronic Acid | Bromine substitution at different position |

| 3-Bromo-6-chloro-2-methylpyridine | Halogenated Pyridine | Contains bromine and methyl groups |

The unique combination of functional groups in 2-Chloro-6-isopropoxypyridine-4-boronic acid enhances its reactivity profile, distinguishing it from structurally similar compounds.

Case Studies

- Inhibition Studies : In vitro assays demonstrated that 2-Chloro-6-isopropoxypyridine-4-boronic acid effectively inhibits serine proteases at micromolar concentrations. These studies provide insight into its potential as a lead compound for drug development targeting protease-related diseases.

- Microbial Interaction : Research has shown that boronic acids exhibit varying effects on microorganisms, ranging from stimulation to complete inhibition. The specific structure of 2-Chloro-6-isopropoxypyridine-4-boronic acid may influence its antimicrobial properties, warranting further investigation into its use as an antifungal or antibacterial agent .

Q & A

Q. What are the standard synthetic routes for 2-chloro-6-isopropoxypyridine-4-boronic acid, and how are intermediates characterized?

The synthesis typically involves Suzuki-Miyaura coupling, where the boronic acid moiety is introduced via palladium-catalyzed cross-coupling reactions. Key intermediates, such as halogenated pyridine derivatives, are synthesized through nucleophilic substitution or directed ortho-metalation. Characterization relies on 1H/13C NMR to confirm regioselectivity and HPLC (>97.0% purity threshold) to validate purity . For intermediates, FT-IR and mass spectrometry are used to verify functional groups and molecular weight .

Q. How is the purity of 2-chloro-6-isopropoxypyridine-4-boronic acid quantified, and what analytical methods are recommended?

Purity is assessed via reverse-phase HPLC with UV detection (λ = 254 nm) and quantitative NMR (qNMR) using internal standards like trimethylsilylpropionic acid. Residual solvents are analyzed by gas chromatography (GC) . Evidence from reagent catalogs indicates commercial batches achieve >97.0% purity, validated by these methods .

Q. What safety protocols are essential when handling this compound in the laboratory?

Follow OSHA and NIOSH guidelines: wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to minimize inhalation risks. In case of skin contact, wash immediately with soap/water for 15 minutes. Store at 0–6°C in airtight containers to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling using this boronic acid derivative?

Systematic optimization involves Design of Experiments (DOE) to test variables:

- Catalysts : Pd(PPh3)4 vs. PdCl2(dppf) (impact on yield and byproduct formation) .

- Solvents : DMF (polar aprotic) vs. toluene (non-polar) affects reaction kinetics .

- Temperature : Elevated temperatures (80–100°C) improve coupling efficiency but may degrade the boronic acid . Monitor progress via LC-MS and optimize for turnover number (TON) and substrate conversion rate .

Q. What strategies resolve contradictory data on the compound’s stability under hydrolytic conditions?

Conflicting stability reports may arise from varying pH or trace metal contaminants . Conduct accelerated aging studies (40°C/75% RH) with HPLC monitoring to quantify degradation products. Use chelation agents (e.g., EDTA) in buffers to suppress metal-catalyzed hydrolysis. Compare results across multiple solvent systems (aqueous vs. organic) .

Q. How does steric hindrance from the isopropoxy group influence cross-coupling reactivity?

The isopropoxy group at the 6-position creates steric bulk, reducing electrophilicity at the 4-boronic acid site. Study kinetic isotope effects or DFT calculations to map electronic effects. Experimentally, compare coupling rates with analogs (e.g., 6-methoxy derivatives) using stopped-flow NMR to track reaction intermediates .

Q. What advanced techniques validate the compound’s structural conformation in solid-state vs. solution?

- X-ray crystallography : Resolves bond angles and boronic acid dimerization tendencies .

- Dynamic NMR : Detects rotameric equilibria of the isopropoxy group in solution .

- Computational modeling : Use Gaussian or ORCA software to simulate vibrational spectra (IR) and compare with experimental data .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported catalytic efficiencies for this boronic acid?

- Meta-analysis : Compare datasets across studies, controlling for variables like catalyst loading (mol%) and solvent purity.

- Replication studies : Reproduce key experiments using standardized substrates (e.g., 4-bromotoluene) under identical conditions.

- Error analysis : Quantify batch-to-batch variability in boronic acid purity using ICP-MS to trace metal impurities .

Q. Why do biological activity studies report conflicting results for derivatives of this compound?

Variations in cell permeability (logP) or metabolic stability may explain discrepancies. Perform structure-activity relationship (SAR) studies with systematic substitutions (e.g., altering the chloro or isopropoxy groups). Use SPR biosensors to measure binding affinity to target enzymes and validate with cryo-EM for structural insights .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.